N-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a complex organic compound characterized by a unique molecular structure. The compound has the following key identifiers:
This compound belongs to a class of chemical substances known as acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. Its structure indicates potential biological activity, making it a candidate for various scientific research applications.
The synthesis of N-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide involves several steps, typically including:
Technical details regarding specific reagents and conditions (e.g., temperature, solvents) would depend on the exact synthetic route chosen.
The molecular structure of N-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide can be described using several structural representations:
CC(=O)Nc1ccc(NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)c3ccccc3)c(=O)[nH]2)cc1
KAMFJOYXPGNJBI-UHFFFAOYSA-N
These notations provide insights into the arrangement of atoms within the molecule, indicating functional groups such as amides and thioethers that are crucial for its chemical behavior.
N-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide can participate in various chemical reactions due to its functional groups:
Technical details would include reaction conditions such as pH, temperature, and catalysts used.
The mechanism of action for N-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is not fully elucidated in available literature but can be hypothesized based on its structural characteristics:
Data on specific pathways or targets would require experimental validation.
The physical and chemical properties of N-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for specific applications.
N-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide has potential applications in several scientific fields:
Further research is necessary to fully explore these applications and validate their effectiveness in practical scenarios.
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 83797-45-9
CAS No.: 13823-29-5
CAS No.: